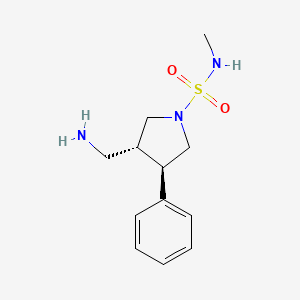![molecular formula C10H12ClN3O2 B6645212 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid, also known as CPPAAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPAAC is a derivative of pyrazine and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been proposed that this compound may act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. This compound may also act on other neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity, decrease pain sensitivity, and reduce inflammation. This compound has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has several advantages for lab experiments, including its high yield and low toxicity profile. However, this compound is a relatively new compound and has not been extensively studied in humans. Therefore, its safety and efficacy in humans are not fully understood. Additionally, this compound may have off-target effects, which could limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Further studies are also needed to determine the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination with other drugs for the treatment of various neurological and psychiatric disorders should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its potential use as an anticonvulsant, antinociceptive, and anti-inflammatory agent. This compound has several advantages for lab experiments, including its high yield and low toxicity profile. However, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has been synthesized using various methods, including the reaction of 6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine in the presence of coupling agents such as EDCI or DIC. Another method involves the reaction of 6-chloropyrazine-2-carboxylic acid with cyclopropylmethylamine in the presence of a base such as triethylamine. The yield of this compound using these methods ranges from 60-80%.
Applications De Recherche Scientifique
2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid has been studied for its potential therapeutic applications, including its use as an anticonvulsant, antinociceptive, and anti-inflammatory agent. This compound has been shown to exhibit anticonvulsant activity in animal models of epilepsy. It has also been shown to reduce pain in animal models of neuropathic pain and inflammation. Additionally, this compound has been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
2-[(6-chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-3-12-4-9(13-8)14(6-10(15)16)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXUGABGFRFEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)


![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


